25-Hydroxycholesterol

Catalog No.
S589549
CAS No.
2140-46-7
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
25-Hydroxycholesterol

CAS Number

2140-46-7

Product Name

25-Hydroxycholesterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1

InChI Key

INBGSXNNRGWLJU-ZHHJOTBYSA-N

SMILES

Array

Synonyms

25-hydroxycholesterol, 25-hydroxycholesterol, (3beta)-isomer, 26-(14)C-labeled, 25-hydroxycholesterol, (3beta,20S)-isomer, 5-cholesten-3beta,25-diol, 5-cholestene-3beta,25-diol

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

The exact mass of the compound 25-Hydroxycholesterol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Oxysterols - Hydroxycholesterols - Supplementary Records. It belongs to the ontological category of oxysterol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

25-Hydroxycholesterol (25-HC) is an enzymatically derived oxysterol characterized by a hydroxyl group at the C-25 position of the cholesterol side chain. In procurement and material selection, 25-HC is primarily sourced as a specialized structural lipid for advanced lipid nanoparticle (LNP) formulations, a potent inhibitor of sterol regulatory element-binding protein (SREBP) processing, and a broad-spectrum antiviral agent [1]. Compared to standard cholesterol, the C-25 hydroxylation dramatically alters its aqueous solubility, intracellular trafficking kinetics, and binding affinity for sterol-sensing domains. These properties make 25-HC a critical raw material for researchers and formulators requiring precise modulation of lipid metabolism, enhanced endosomal escape in mRNA delivery, or robust host-directed antiviral responses.

Substituting 25-HC with standard cholesterol or closely related oxysterols like 27-hydroxycholesterol (27-HC) or 24,25-epoxycholesterol compromises both formulation performance and assay specificity. In LNP manufacturing, standard cholesterol lacks the specific side-chain polarity required to alter endosomal trafficking, resulting in lower mRNA delivery efficiency to target cells [1]. In cellular assays, while 27-HC and 24,25-epoxycholesterol act as strong Liver X Receptor (LXR) agonists, 25-HC is uniquely potent at retaining the SCAP-SREBP complex in the endoplasmic reticulum, effectively shutting down cholesterol biosynthesis without disproportionately triggering LXR-mediated efflux. Furthermore, 25-HC's distinct aqueous solubility allows it to be efficiently effluxed by serum albumin in vitro, a process impossible with standard cholesterol, meaning generic substitution will fundamentally alter the kinetics of lipid transport assays [2].

Enhanced mRNA Delivery in Lipid Nanoparticle (LNP) Formulations

High-throughput screening of LNP formulations reveals that substituting standard cholesterol with oxidized variants significantly impacts tissue-specific delivery. LNPs formulated with 25-hydroxycholesterol demonstrated higher normalized mRNA delivery across 8 liver and splenic cell types (including Kupffer and endothelial cells) compared to standard cholesterol-based LNPs [1]. This functional enhancement is attributed to the altered polarity of the sterol, which modifies the LNP's interaction with endosomal membranes and promotes efficient cargo release.

Evidence DimensionNormalized mRNA delivery efficiency across 8 liver/splenic cell types
Target Compound Data25-Hydroxycholesterol-formulated LNPs (Enriched in top 10% of performing nanoparticles)
Comparator Or BaselineStandard cholesterol-formulated LNPs (Baseline/lower delivery)
Quantified Difference25-HC LNPs demonstrated significantly higher normalized delivery across all 8 cell types compared to standard cholesterol.
ConditionsIn vivo high-throughput screening (FIND) of Cre mRNA LNPs in Ai14 mice

Formulators can utilize 25-HC as a structural lipid substitute to significantly boost the transfection efficiency and targeted delivery of mRNA therapeutics.

Superior Antiviral Potency Against Non-Enveloped Viruses

In comparative antiviral assays against multiple strains of Human Rotavirus (HRV), 25-hydroxycholesterol exhibited significantly stronger viral inhibition than its endogenous analog, 27-hydroxycholesterol[1]. Both oxysterols function by sequestering viral particles into late endosomes, but 25-HC restricted HRV entry kinetics and infectivity more potently, achieving EC50 values in the low micromolar range with a highly favorable selectivity index.

Evidence DimensionAntiviral potency (EC50) and infectivity inhibition
Target Compound Data25-Hydroxycholesterol
Comparator Or Baseline27-Hydroxycholesterol
Quantified Difference25-HC showed significantly higher antiviral potency (p < 0.001) across all tested HRV strains compared to 27-HC.
ConditionsIn vitro infection of MA104 and Caco2 cells with HRV strains (Wa, DS-1, etc.) at varying MOIs

For antiviral drug discovery, 25-HC is the preferred oxysterol baseline due to its statistically superior potency in blocking viral penetration and endosomal escape.

Potent and Specific Suppression of SREBP-2 Processing

25-Hydroxycholesterol is a critical tool for decoupling sterol regulatory pathways. When compared to 24,25-epoxycholesterol, 25-HC is significantly more potent at inhibiting the processing of SREBP-2 into its active nuclear form[1]. While 24,25-epoxycholesterol acts as a stronger agonist for Liver X Receptor (LXR) activity, 25-HC effectively ablates SREBP-2 processing by retaining the SCAP-SREBP complex in the endoplasmic reticulum, leading to a more pronounced reduction in cell viability in sterol-dependent cancer models.

Evidence DimensionSREBP-2 processing inhibition and pathway dominance
Target Compound Data25-Hydroxycholesterol (Dominant SREBP-2 suppressor)
Comparator Or Baseline24,25-Epoxycholesterol (Dominant LXR agonist)
Quantified Difference25-HC exhibits higher potency in SREBP-2 suppression and cell viability reduction in LNCaP cells, whereas 24,25-EC drives stronger LXR activation.
ConditionsIn vitro assays using CHO-7 and prostate cancer cell lines (LNCaP, PC-3)

Procurement of 25-HC is essential for researchers needing to specifically isolate SREBP-2 pathway inhibition without the confounding effects of dominant LXR activation.

Albumin-Mediated Cellular Efflux Enabled by Higher Aqueous Solubility

The addition of the C-25 hydroxyl group fundamentally alters the aqueous solubility and transport kinetics of the sterol compared to standard cholesterol. While cholesterol requires complex extracellular acceptors like high-density lipoprotein (HDL) for cellular efflux, 25-hydroxycholesterol is rapidly and extensively removed from macrophages by standard serum albumin[1]. Furthermore, the rate constants for esterification and bidirectional movement across the plasma membrane are significantly greater for 25-HC than for cholesterol.

Evidence DimensionCellular efflux mechanism and transport rate constants
Target Compound Data25-Hydroxycholesterol (Rapidly effluxed by serum albumin)
Comparator Or BaselineStandard Cholesterol (Not effluxed by serum albumin; requires HDL)
Quantified Difference25-HC exhibits significantly higher bidirectional transport rates and enables albumin-mediated efflux, unlike cholesterol.
ConditionsComputer-modeled sterol mass transport and efflux assays in J774 and mouse peritoneal macrophages

25-HC simplifies in vitro assay design by allowing researchers to use standard serum albumin for sterol efflux, eliminating the need to procure and formulate complex lipoproteins.

Advanced Lipid Nanoparticle (LNP) Formulation for mRNA Therapeutics

Directly following from its ability to enhance endosomal escape and tissue-specific delivery, 25-HC is an optimal structural lipid substitute for standard cholesterol in next-generation LNP formulations [1]. It is particularly suited for targeting liver and splenic microenvironments, including Kupffer and endothelial cells.

Host-Directed Antiviral Screening and Development

Because of its superior potency in sequestering viral particles in late endosomes compared to other oxysterols, 25-HC is the preferred baseline compound for developing host-directed, broad-spectrum antivirals against both enveloped and non-enveloped pathogens [2].

SREBP-2 Pathway Decoupling in Cancer and Metabolic Research

Leveraging its potent suppression of SREBP-2 processing with lower relative LXR agonism, 25-HC is the ideal reagent for in vitro models requiring precise shutdown of the mevalonate/cholesterol biosynthesis pathway, such as in sterol-dependent prostate or ovarian cancer cell studies [3].

Simplified In Vitro Sterol Transport Assays

Due to its higher aqueous solubility and compatibility with albumin-mediated efflux, 25-HC is highly recommended for cellular lipid trafficking and esterification assays where the use of complex, expensive high-density lipoprotein (HDL) acceptors is impractical or undesirable [4].

XLogP3

6.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

402.349780706 Da

Monoisotopic Mass

402.349780706 Da

Heavy Atom Count

29

Appearance

Assay:≥98%A crystalline solid

UNII

767JTD2N31

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2140-46-7

Wikipedia

25-Hydroxycholesterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023
Cheng et al. A proteome-wide map of 20(S)-hydroxycholesterol interactors in cell membranes. Nature Chemical Biology, DOI: 10.1038/s41589-021-00907-2, published online 19 November 2021

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